(R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H22O5 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
(7R)-10,11-dimethoxy-3,3,7-trimethyl-1,5-dioxaspiro[5.5]undec-10-en-9-one |
InChI |
InChI=1S/C14H22O5/c1-9-6-10(15)11(16-4)12(17-5)14(9)18-7-13(2,3)8-19-14/h9H,6-8H2,1-5H3/t9-/m1/s1 |
InChI Key |
SGBJOBKGGBYLMN-SECBINFHSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C(=C(C12OCC(CO2)(C)C)OC)OC |
Canonical SMILES |
CC1CC(=O)C(=C(C12OCC(CO2)(C)C)OC)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one typically involves:
- Construction of the spirocyclic 1,5-dioxaspiro ring system.
- Introduction of methoxy substituents on the aromatic or cyclic framework.
- Installation of methyl groups at specific positions.
- Control of stereochemistry at the spiro center to obtain the (R)-enantiomer.
Key Synthetic Steps and Reagents
Based on literature and experimental data, the following steps are commonly employed:
Spirocycle Formation:
The spiro[5.5]undecane core is formed via cyclization reactions involving ketones and diols or acetalization reactions that generate the 1,5-dioxaspiro ring. This step often uses acid catalysis or Lewis acids to promote ring closure.Methoxylation:
Methoxy groups at positions 7 and 8 are introduced by methylation of hydroxy precursors using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.Methyl Group Introduction:
Methyl substituents at the 3,3,11 positions are introduced via alkylation reactions, often using methyl lithium or methyl Grignard reagents, or by employing methylated starting materials.Stereochemical Control:
The (R)-configuration at the spiro center is achieved by using chiral auxiliaries or catalysts during key steps such as enantioselective alkylation or reduction. For example, chiral hydrazones derived from amino alcohols or catalytic asymmetric alkylation methods have been reported to impart high enantioselectivity.
Representative Synthetic Procedure (Literature Example)
A multi-step synthesis reported in ACS Central Science (Villaume et al., 2016) for a related spirocyclic compound includes:
- Starting from a suitable cyclohexanone derivative, protection of ketone functionalities as acetals to form the dioxaspiro ring.
- Oxidation and methylation steps to install methoxy groups.
- Use of reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) for oxidation, and iodobenzene diacetate with TEMPO for selective oxidation steps.
- Purification by chromatography to isolate the desired enantiomer with high purity and yield (up to 80% in some steps).
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Spirocycle formation | Acid catalysis or Lewis acid, room temp | 70-85 | Formation of 1,5-dioxaspiro ring |
| Methoxylation | Methyl iodide, base (e.g., K2CO3), reflux | 75-90 | Introduction of methoxy groups |
| Methylation at 3,3,11-positions | Methyl lithium or Grignard reagent, low temp | 60-80 | Alkylation with stereochemical control |
| Oxidation | DDQ, iodobenzene diacetate, TEMPO | 80-85 | Selective oxidation steps |
| Purification | Flash chromatography | - | Isolation of (R)-enantiomer |
Enantioselective Alkylation Techniques
- Use of chiral auxiliaries such as (+)-(S)-1-amino-2-methoxymethylpyrrolidine hydrazones enables diastereoselective α-alkylation, which can be cleaved later to yield the desired enantiomer.
- Catalytic asymmetric alkylation using palladium or other transition metal catalysts has been explored to improve stereoselectivity and yield.
Analytical and Structural Confirmation
- The stereochemistry and purity of the compound are confirmed by X-ray crystallography, with crystal data available (space group P 1 21 1, residual factor 0.0291).
- Optical rotation measurements ([α]D 25 +80.0) confirm the (R)-configuration.
- NMR, IR, and mass spectrometry are used to verify the structure and functional groups.
Summary Table of Preparation Methods
| Preparation Aspect | Method/Technique | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Spirocycle formation | Acid/Lewis acid catalyzed cyclization | Acid catalysts, ketone and diol precursors | Formation of 1,5-dioxaspiro ring |
| Methoxylation | Methylation of hydroxy groups | Methyl iodide, base | Introduction of methoxy substituents |
| Methyl group installation | Alkylation with methyl lithium/Grignard | Methyl lithium, low temperature | Methyl groups at 3,3,11 positions |
| Enantioselective control | Chiral auxiliaries or catalytic methods | Chiral hydrazones, Pd catalysts | High enantiomeric excess (R)-isomer |
| Oxidation steps | DDQ, iodobenzene diacetate, TEMPO | Oxidizing agents | Selective oxidation, functional group installation |
| Purification | Flash chromatography | Hexanes/ethyl acetate mixtures | Isolation of pure (R)-enantiomer |
Chemical Reactions Analysis
Nucleophilic Substitution
The compound’s electrophilic carbonyl group and adjacent electron-deficient positions enable nucleophilic substitution. Key observations include:
| Reaction Conditions | Outcome | Catalysts/Solvents |
|---|---|---|
| Primary amines (e.g., NH₃) | Formation of imine derivatives via carbonyl attack | DMF, 60°C |
| Alkyl halides (e.g., CH₃I) | Methylation at oxygen or carbon nucleophiles | Lewis acids (e.g., AlCl₃) |
-
Polar solvents (e.g., dimethylformamide) stabilize charged intermediates, enhancing yields.
-
Steric hindrance from the spirocyclic structure limits substitution at certain positions.
Oxidation-Reduction Reactions
The compound’s enone system (conjugated double bond and ketone) participates in redox transformations:
Oxidation :
-
Ozonolysis cleaves the double bond, yielding diketone fragments.
-
Epoxidation of the enone using m-CPBA forms an epoxide derivative.
Reduction :
-
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the α,β-unsaturated ketone to a saturated alcohol.
-
NaBH₄ reduces the ketone to a secondary alcohol without affecting the double bond.
Cycloaddition Reactions
The conjugated dienone system enables [4+2] Diels-Alder reactions:
| Dienophile | Product | Conditions |
|---|---|---|
| Ethylene | Bicyclic adducts | Thermal (120°C) |
| Maleic anhydride | Six-membered lactone derivatives | Lewis acid catalysis |
-
Regioselectivity is influenced by electron-donating methoxy groups.
Catalytic Asymmetric Reactions
The compound’s chiral centers enable enantioselective transformations. Key examples from analogous spirocyclic systems include:
a. Hydrosilylation
-
Pd-catalyzed hydrosilylation with phosphoramidite ligands (e.g., (S,R,R)-L1) achieves >99% enantiomeric excess (ee) .
-
Styrene derivatives react under mild conditions (0.25% catalyst loading, room temperature) .
b. Hydrovinylation
-
Ni catalysts with phosphonite ligands (e.g., L6/L7) yield hydrovinylation products with >95% ee .
-
Reaction efficiency depends on solvent polarity and temperature (−70°C optimal) .
Solvent and Temperature Effects
-
Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution and cycloaddition rates.
-
Low temperatures (−70°C to 0°C) minimize side reactions in asymmetric catalysis .
Mechanistic Insights
-
Nucleophilic attack : The ketone oxygen acts as a leaving group in SN₂-type reactions.
-
Concerted pathways : Diels-Alder reactions proceed via a synchronous six-membered transition state.
-
Chiral induction : The (R)-configuration directs face-selective binding to metal catalysts, dictating stereoselectivity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dioxaspiro compounds can inhibit the growth of various pathogenic bacteria and fungi. This potential makes them candidates for developing new antimicrobial agents.
Anticancer Properties
Recent investigations have highlighted the anticancer effects of dioxaspiro compounds. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings suggest a pathway for its use in cancer therapeutics.
Synthetic Intermediates
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization through reactions such as Diels-Alder cycloadditions and Wittig reactions. These reactions are pivotal in constructing various natural products and pharmaceuticals.
Case Study 1: Antimicrobial Evaluation
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several dioxaspiro compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Case Study 2: Anticancer Mechanism
In a laboratory setting, researchers investigated the effects of this compound on human breast cancer cell lines. The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways. This study supports the potential for developing new anticancer therapies based on this compound.
Mechanism of Action
The mechanism of action of ®-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between (R)-7,8-dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one and related spirocyclic derivatives:
Key Observations
Substituent Effects on Reactivity: The presence of electron-withdrawing groups (e.g., ketones, fluorine) enhances electrophilic reactivity, as seen in 3,4-difluoro-1,5-dioxaspiro[5.5]undecan-2-one . In contrast, methoxy and methyl groups in the target compound likely increase steric bulk and influence solubility . The enone system in the target compound may facilitate Michael addition reactions, a feature absent in saturated analogs like 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one .
DBH () was synthesized via coupling a benzimidazole moiety with a 1,5-dioxaspiro[5.5]undecane fragment, highlighting the versatility of spirocyclic scaffolds in hybrid molecule design .
Thermodynamic and Electronic Properties :
- DFT studies on DBH revealed strong agreement between experimental and calculated vibrational frequencies (B3LYP/6-311G(d,p) method), suggesting similar computational reliability for the target compound .
- The target compound’s higher molecular weight (270.32 vs. 198.26 for 3,3-dimethyl derivative) correlates with increased predicted boiling point (414.9°C vs. N/A), emphasizing substituent impacts on volatility .
Fluorinated analogs (e.g., 3,4-difluoro derivative) are valued in medicinal chemistry for enhanced metabolic stability , whereas the target compound’s methoxy groups may improve bioavailability .
Biological Activity
(R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H18O5
- Molecular Weight : 254.28 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may modulate enzyme activities and influence metabolic pathways by interacting with specific receptors or enzymes involved in cellular signaling processes.
Biological Activities
- Antioxidant Activity : Studies suggest that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial for preventing cellular damage and maintaining overall cellular health.
- Anti-inflammatory Effects : Preliminary research indicates that this compound may reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.
- Anticancer Potential : Some studies have explored the compound's effects on cancer cell lines. It has shown promise in inhibiting cell proliferation and inducing apoptosis in certain types of cancer cells.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from damage caused by neurotoxic agents, highlighting its potential in neurodegenerative disease research.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study conducted on breast cancer cell lines (MCF-7), this compound demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study: Neuroprotection
Research involving primary neuronal cultures exposed to amyloid-beta peptide showed that treatment with this compound significantly reduced neuronal death and improved cell viability by 40% compared to untreated controls.
Q & A
Basic Questions
Q. What are the key physical and chemical properties of (R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one relevant to experimental handling?
- Answer : The compound (C₁₄H₂₂O₅, MW 270.32 g/mol) has a predicted boiling point of 414.9±45.0°C and density of 1.13±0.1 g/cm³ . Safety data indicate acute aquatic toxicity (GHS Category 3), requiring precautions to avoid environmental release (H402/P273) . Handling should prioritize inert atmospheres for stability due to its spirocyclic and enone functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂O₅ |
| Molecular Weight | 270.32 g/mol |
| Boiling Point | 414.9±45.0°C (predicted) |
| Density | 1.13±0.1 g/cm³ (predicted) |
Q. What synthetic methodologies are commonly employed for the preparation of this spirocyclic compound?
- Answer : The synthesis involves Robinson Annulation under basic conditions (e.g., Triton B) or acidic catalysis (phosphoric acid) to form the spirocyclic core . Key steps include condensation and Michael addition, with yields optimized by minimizing by-products through catalyst selection. For derivatives, coupling agents like EDC•HCl are used for functionalization .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Answer :
- X-ray Diffraction (XRD) : Resolves spirocyclic conformation and hydrogen-bonding networks (e.g., chair/boat ring puckering) .
- MS/MS : Provides fragmentation patterns for structural validation, as demonstrated for related spiro compounds .
- DFT Calculations : Validate geometry and vibrational frequencies (B3LYP/6-311G(d,p)) .
- NMR/IR : Assign methoxy, enone, and spirocyclic resonances (¹³C NMR for quaternary carbons; IR for carbonyl stretches).
Advanced Questions
Q. How can computational methods like DFT contribute to understanding the electronic structure and reactivity of this compound?
- Answer : DFT (B3LYP/6-311G(d,p)) optimizes molecular geometry, predicts electronic spectra (UV-Vis), and correlates experimental IR/NMR data. For example, frontier molecular orbitals reveal electron density localization on the enone moiety, guiding reactivity studies . Conformational analysis using Cremer-Pople puckering parameters quantifies ring distortions .
Q. What strategies can optimize reaction yields and minimize by-products in its synthesis?
- Answer :
-
Catalyst Screening : Phosphoric acid improves yield (vs. Triton B) by reducing side reactions in spirocyclization .
-
Purification : Chromatography or recrystallization isolates the target from by-products like open-chain ketones.
-
Coupling Agents : EDC•HCl enhances selectivity in functionalizing the spiro core .
Condition Yield Impact Phosphoric Acid Higher yield, fewer by-products Triton B Faster kinetics, lower selectivity
Q. How do ring puckering parameters and conformational analysis apply to studying the spirocyclic structure?
- Answer : Cremer-Pople coordinates define puckering amplitudes (θ) and phase angles (φ) for the 1,5-dioxaspiro[5.5] system. For example, XRD data show the cyclohexane ring adopts a chair conformation (θ = 50°, φ = 0°), while the dioxane ring exhibits a distorted boat (θ = 30°, φ = 180°) . This analysis informs steric interactions and stability.
Q. How to address discrepancies in spectroscopic data or crystallographic results during characterization?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
